molecular formula C9H14Cl2N2O B1662648 (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride CAS No. 174740-86-4

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

Cat. No. B1662648
M. Wt: 237.12 g/mol
InChI Key: GVEVDINKRFDXFP-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not described in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not explicitly provided in the sources I found .

Scientific Research Applications

Novel Ligand for Nicotinic Receptors

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride has been explored as a potential novel ligand for nicotinic receptors. A study conducted by Karimi and Långström (2002) synthesized an analogue of this compound, which demonstrated promising characteristics for this application (Karimi & Långström, 2002).

Antidepressant and Nootropic Agents

Thomas, Nanda, Kothapalli, and Hamane (2016) investigated derivatives of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride for their potential as antidepressant and nootropic agents. Their study found specific compounds with significant antidepressant activity and nootropic activity in animal models (Thomas, Nanda, Kothapalli, & Hamane, 2016).

PET Imaging of Central nAChRs

Doll et al. (1999) explored the use of a fluorine derivative of (S)-3-(Azetidin-2-ylmethoxy)pyridine for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). This derivative showed promising properties for PET imaging of nAChRs in the brain (Doll et al., 1999).

Pharmacological Probes and Medications

Koren et al. (1998) synthesized analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine with modifications that showed high affinity for nicotinic acetylcholine receptors. These compounds are of interest as pharmacological probes and potential medications (Koren et al., 1998).

Antimicrobial and Antitubercular Activities

Research by Chandrashekaraiah et al. (2014) synthesized analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride and evaluated their antimicrobial and antitubercular activities. Their study provided insights into designing antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Aromatic Stabilization Energy Study

Moradi et al. (2012) studied the aromatic stabilization energy of (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine, a related compound, using DFT method and NICS analysis. This research contributes to understanding the chemical properties of such compounds (Moradi, Jameh-bozorghi, Mahdiani, & Kadivar, 2012).

Safety And Hazards

The safety and hazards associated with “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not described in the sources I found .

Future Directions

The future directions for research involving “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not described in the sources I found .

properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEVDINKRFDXFP-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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